2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6O2S/c1-28-9-7-21-15-11-10-23-26(16(11)25-18(24-15)29-2)8-6-22-17(27)14-12(19)4-3-5-13(14)20/h3-5,10H,6-9H2,1-2H3,(H,22,27)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUNRARUCRWEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the 2-Methoxyethyl Group: This step involves the reaction of the intermediate with 2-methoxyethylamine under suitable conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 2,6-difluorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of the pyrazolo[3,4-d]pyrimidine core suggests potential interactions with kinase enzymes, which are crucial in signaling pathways.
Comparison with Similar Compounds
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1)
- Core structure : Thiazole-linked difluorobenzylamide.
- Key differences: Replaces the pyrazolo[3,4-d]pyrimidine core with a thiazole ring, which may reduce kinase selectivity due to altered steric and electronic properties.
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS: 923113-41-1)
- Core structure : Pyrimidine-sulfonamide hybrid.
- Key differences: The sulfonamide linker and 2-fluorophenyl group may enhance solubility but reduce blood-brain barrier penetration compared to the benzamide group in the target compound.
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS: 923216-86-8)
- Core structure: Diethylamino-pyrimidine with a 4-methoxysulfonamide.
- Key differences: The diethylamino group introduces greater hydrophobicity than the 2-methoxyethylamino group, which could affect metabolic stability. The 4-methoxybenzene sulfonamide may exhibit distinct target selectivity compared to the 2,6-difluorobenzamide .
Comparative Analysis of Substituent Effects
| Compound | Core Structure | Substituent Features | Hypothetical Advantages |
|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidine | 2-Methoxyethylamino (solubility), methylthio (metabolic stability), 2,6-difluorobenzamide | Enhanced kinase selectivity, balanced solubility/stability |
| CAS 923121-43-1 | Thiazole | Pivalamide (steric bulk), difluorobenzylamide | Potential for covalent binding but limited membrane permeability |
| CAS 923113-41-1 | Pyrimidine-sulfonamide | Ethylamino, 2-fluorobenzenesulfonamide | Improved aqueous solubility but reduced CNS penetration |
| CAS 923216-86-8 | Diethylamino-pyrimidine | 4-Methoxybenzenesulfonamide, diethylamino | Increased hydrophobicity for peripheral targets, but higher CYP450 interaction risk |
Pharmacological Implications
- Kinase Selectivity : The pyrazolo[3,4-d]pyrimidine core in the target compound is more likely to engage conserved kinase hinge regions than thiazole or simple pyrimidine derivatives .
- Metabolic Stability : The methylthio group may confer resistance to oxidative metabolism compared to sulfonamide-linked analogues, which are prone to glucuronidation .
- Solubility: The 2-methoxyethylamino group balances hydrophilicity, whereas pivalamide or diethylamino substituents in analogues may lead to formulation challenges .
Biological Activity
2,6-Difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A difluorobenzamide moiety.
- A pyrazolo[3,4-d]pyrimidine core.
- An ethyl side chain with a methoxyethyl amino group.
The biological activity of this compound is potentially linked to its ability to inhibit specific enzymes involved in cellular processes. Similar compounds in the pyrazolo[3,4-d]pyrimidine class have shown promising anticancer properties by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Biological Activity Overview
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, related compounds have been shown to:
- Induce apoptosis in cancer cell lines such as MCF7 and HCT-116.
- Arrest the cell cycle at various phases, particularly G1 and S phases.
- Inhibit CDK2 and CDK9 activity, leading to decreased proliferation of malignant cells .
Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibits the growth of several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |
|---|---|---|---|
| MCF7 | 5.0 | 42.19 | G1 |
| HCT-116 | 6.5 | 26.71 | S |
| HeLa | 4.8 | 30.00 | G1/S |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:
- Study on MCF7 Cells : A derivative similar to the compound under review was tested and showed a significant reduction in cell viability and increased apoptosis rates compared to control groups.
- In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor sizes and improved survival rates, indicating potential for further development into therapeutic agents.
Safety Profile
The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies suggest that it has a favorable safety margin when tested against normal cell lines (e.g., WI-38), indicating that it selectively targets cancerous cells while sparing healthy tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
